molecular formula C22H16N2O3 B2742556 N-(4-oxo-2-(o-tolyl)-4H-chromen-6-yl)isonicotinamide CAS No. 923227-83-2

N-(4-oxo-2-(o-tolyl)-4H-chromen-6-yl)isonicotinamide

Cat. No. B2742556
CAS RN: 923227-83-2
M. Wt: 356.381
InChI Key: XMCVJDSJHBDOGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-oxo-2-(o-tolyl)-4H-chromen-6-yl)isonicotinamide, commonly known as OTAVA-BB 120884, is a small molecule inhibitor that has been extensively studied for its potential applications in various scientific fields. This compound belongs to the class of chromen-based inhibitors and has been shown to exhibit potent inhibitory activity against several enzymes and proteins.

Scientific Research Applications

Crystal Engineering and Pharmaceutical Cocrystals

N-(4-oxo-2-(o-tolyl)-4H-chromen-6-yl)isonicotinamide has shown potential in crystal engineering, particularly in the formation of pharmaceutical cocrystals. The novel carboxamide-pyridine N-oxide synthon, which is sustained via N-H...O- hydrogen bonding and C-H...O interaction, assembles isonicotinamide N-oxide in a triple helix architecture. This heterosynthon is exploited to synthesize cocrystals of barbiturate drugs with 4,4'-bipyridine N,N'-dioxide, illustrating its utility in the design of new pharmaceutical materials (L. Reddy, N. Babu, A. Nangia, 2006).

Supramolecular Chemistry

In supramolecular chemistry, this compound acts as a supramolecular reagent in the synthesis of Cu(II) complexes. These complexes form a family of inorganic–organic hybrid materials displaying principal supramolecular motifs, such as infinite 1-D chains, despite the presence of structurally disruptive molecules like water, methanol, and acetic acid. This consistency highlights the compound's utility as a high supramolecular synthetic 'yield' agent (C. Aakeröy, A. Beatty, J. Desper, Michael O'Shea, J. Valdés-Martínez, 2003).

Materials Science

Research in materials science has also benefited from the use of this compound. The vibrational analysis of isonicotinamide, for instance, has been conducted to understand its interaction with materials like Al(OH)3. Such studies provide insights into how coordination through the ring nitrogen affects vibrational wavenumbers, which is crucial for the development of materials with specific properties (E. Akalin, A. Yilmaz, S. Akyuz, 2005).

Antimicrobial and Antituberculosis Applications

Further extending its utility, this compound derivatives have been explored for antimicrobial and antituberculosis applications. New series of derivatives synthesized for antimicrobial screening show significant activity against bacterial, fungal, and mycobacterium strains, indicating their potential in medicinal chemistry and drug development (Rakesh Patel, A. Bh, Ari, 2014).

properties

IUPAC Name

N-[2-(2-methylphenyl)-4-oxochromen-6-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3/c1-14-4-2-3-5-17(14)21-13-19(25)18-12-16(6-7-20(18)27-21)24-22(26)15-8-10-23-11-9-15/h2-13H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCVJDSJHBDOGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.